![molecular formula C7H5ClF2N4 B11887561 6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine](/img/structure/B11887561.png)
6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine
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Overview
Description
6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine is a heterocyclic compound belonging to the purine family. It is characterized by the presence of a chlorine atom at the 6th position, a difluoromethyl group at the 8th position, and a methyl group at the 9th position on the purine ring. This compound has a molecular formula of C7H5ClF2N4 and a molecular weight of 218.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating reagents like difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2).
Methylation: The methyl group at the 9th position is introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines (NH3), thiols (RSH), or alkoxides (RO-) in the presence of a base (e.g., NaOH) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF.
Major Products
Substitution: Formation of substituted purines with various functional groups.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Coupling: Formation of complex purine derivatives with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
Research has indicated that purine derivatives, including 6-chloro-8-(difluoromethyl)-9-methyl-9H-purine, exhibit significant biological activities. These compounds are being studied for their potential to inhibit viral replication and cancer cell growth. Notably, similar compounds have shown efficacy against various malignancies, suggesting that this compound could also possess therapeutic potential in oncology.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific biological targets, potentially inhibiting enzymes critical for nucleic acid synthesis. This inhibition can lead to decreased proliferation of cancer cells or viral pathogens.
Drug Development
Synthesis and Modification
The compound serves as a versatile building block for synthesizing more complex purine derivatives. Various synthetic routes have been explored to optimize yields and purity, which are crucial for pharmaceutical applications. The ability to modify the structure allows researchers to enhance pharmacological properties, making it a valuable asset in drug development.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound differs significantly from related purines due to its unique difluoromethyl side chain. This structural feature may enhance its binding affinity and selectivity towards biological targets compared to other purines lacking this modification.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Chloro-9-methyl-9H-purine | Methyl group instead of difluoromethyl | Less fluorinated; different biological activity |
6-Chloro-8-(trifluoromethyl)-9H-purine | Trifluoromethyl at position 8 | Higher fluorination; potential different reactivity |
6-Chloro-8-methyl-9H-purine | Methyl at position 8 | Lacks difluoromethyl; may exhibit distinct activity |
Biological Studies
In Vitro and In Vivo Research
In vitro studies have demonstrated the cytotoxic effects of similar purine derivatives against cancer cell lines. For instance, compounds like clofarabine (related to this compound) have shown significant antitumor activity in preclinical models . Ongoing research aims to establish the efficacy of this compound through both in vitro assays and in vivo models.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit DNA or RNA synthesis by interfering with nucleotide metabolism. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-(trifluoromethyl)quinoline: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
8-Chloro-6-(trifluoromethyl)quinoline: Another similar compound with a trifluoromethyl group.
Uniqueness
6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine is unique due to the presence of both a difluoromethyl group and a methyl group on the purine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine is a purine derivative notable for its unique structure, which includes a chlorine atom at the 6-position, a difluoromethyl group at the 8-position, and a methyl group at the 9-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is C8H7ClF2N4, with a molecular weight of approximately 232.62 g/mol. The presence of the difluoromethyl group enhances its reactivity and interaction with biological targets, making it a candidate for further investigation in various therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The chlorine and difluoromethyl groups are believed to enhance binding affinity, leading to modulation of enzymatic activity. The exact molecular targets remain under investigation but may include enzymes involved in nucleic acid metabolism and cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits promising antiviral properties. It has been studied as a potential inhibitor of viral replication and as an agent against specific viral enzymes. Preliminary studies suggest that the compound may also possess anticancer properties, inhibiting cell proliferation in certain cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antiviral | Inhibition of viral replication | |
Anticancer | Cell proliferation inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity of related purine derivatives, providing insights into the potential applications of this compound.
- Antiviral Activity : A study highlighted that compounds similar to this compound exhibited significant antiviral effects against various viruses by inhibiting their replication mechanisms. The unique substitution pattern was noted to enhance their interaction with viral enzymes .
- Anticancer Properties : In vitro studies demonstrated that analogs containing similar structural features showed potent inhibitory activity against multiple cancer cell lines, including leukemia and solid tumors. The IC50 values for these compounds ranged from 1.42 µM to 4.56 µM, indicating effective cytotoxicity .
- Enzyme Inhibition : Research has indicated that this compound may act as a covalent inhibitor of key kinases involved in cell cycle regulation, potentially leading to apoptosis in cancer cells .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-Chloro-9-methyl-9H-purine | Chlorine at 2-position | Moderate antiviral activity | Lacks difluoromethyl group |
This compound | Chlorine at 6-position, difluoromethyl at 8-position | Antiviral and anticancer activity | Enhanced binding affinity |
2,6-Dichloro-9-methyl-9H-purine | Two chlorine atoms | Antiproliferative activity | More chlorinated than target compound |
Properties
Molecular Formula |
C7H5ClF2N4 |
---|---|
Molecular Weight |
218.59 g/mol |
IUPAC Name |
6-chloro-8-(difluoromethyl)-9-methylpurine |
InChI |
InChI=1S/C7H5ClF2N4/c1-14-6-3(4(8)11-2-12-6)13-7(14)5(9)10/h2,5H,1H3 |
InChI Key |
UORGFGIHKQSABY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)N=C1C(F)F |
Origin of Product |
United States |
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